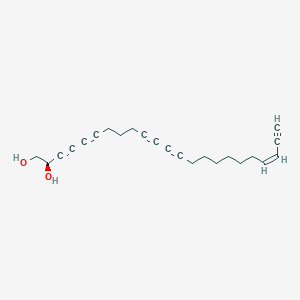

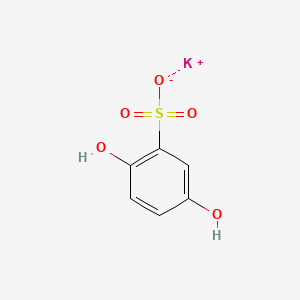

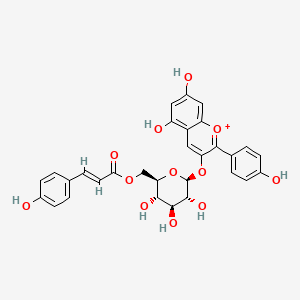

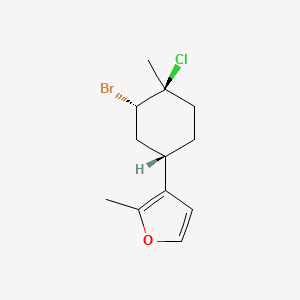

![molecular formula C22H36O2 B1260418 1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B1260418.png)

1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ccd 1042 involves several key steps:

Addition of Sulfur Ylide: The sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride is added to the 20-ethylene ketal of pregnane-3,20-dione, resulting in the formation of a spiro oxirane derivative.

Acid Hydrolysis: The ethylene ketal function is hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production methods for Ccd 1042 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ccd 1042 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Trimethylsulfoxonium Iodide: Used to generate sulfur ylide.

Sodium Hydride: Acts as a base in the formation of sulfur ylide.

Lithium Aluminum Hydride: Used for reduction reactions.

Sodium Methoxide: Utilized in epoxide ring opening.

Major Products

The major product formed from these reactions is Ccd 1042 itself, with intermediate compounds such as spiro oxirane derivatives and tertiary alcohols being key steps in the synthesis .

Scientific Research Applications

Ccd 1042 has a wide range of scientific research applications:

Mechanism of Action

Ccd 1042 exerts its effects by modulating both synaptic and extrasynaptic GABA A receptors. It binds to allosteric sites on the GABA A receptor, enhancing the receptor’s response to GABA and increasing chloride ion influx, which hyperpolarizes the neuron and reduces the likelihood of action potential generation . This results in an inhibitory effect on neurotransmission, providing anticonvulsant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Allopregnanolone: An endogenous neurosteroid with similar GABA A receptor modulatory effects.

Alfaxalone: A synthetic neuroactive steroid used as an anesthetic.

Bretazenil: A partial agonist at the benzodiazepine site of the GABA A receptor.

Uniqueness

Ccd 1042 is unique due to its high selectivity and affinity for GABA A receptors, as well as its resistance to metabolic degradation, which enhances its therapeutic efficacy and duration of action .

Properties

IUPAC Name |

1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTVWKLGGCQMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860557 |

Source

|

| Record name | 3-Hydroxy-3-methylpregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.